molecular formula C16H17ClN4O2 B6625972 [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone

[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone

Cat. No.: B6625972
M. Wt: 332.78 g/mol
InChI Key: XNUCLPHJKDBWEL-UHFFFAOYSA-N
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Description

[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloropyrimidine moiety and a methanone group attached to a hydroxy-methylphenyl ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyrimidine Intermediate: This step involves the chlorination of a pyrimidine derivative under controlled conditions.

    Piperazine Substitution: The chloropyrimidine intermediate is then reacted with piperazine to form the piperazinyl-pyrimidine compound.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
  • [4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
  • [4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone

Uniqueness

The uniqueness of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloropyrimidine moiety enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(5-chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-11-12(3-2-4-14(11)22)16(23)21-7-5-20(6-8-21)15-13(17)9-18-10-19-15/h2-4,9-10,22H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUCLPHJKDBWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N2CCN(CC2)C3=NC=NC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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